4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole
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Overview
Description
4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated pyrrolopyridine moiety fused with a dimethylisoxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides of the compound .
Scientific Research Applications
4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular interactions involving pyrrolopyridine and isoxazole moieties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities, particularly as kinase inhibitors.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds also possess a fused ring system and are studied for their potential in medicinal chemistry.
Uniqueness
4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole is unique due to the presence of both brominated pyrrolopyridine and dimethylisoxazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-(3-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H10BrN3O/c1-6-11(7(2)17-16-6)10-4-3-8-9(13)5-14-12(8)15-10/h3-5H,1-2H3,(H,14,15) |
InChI Key |
WJSSCLVLCMGCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC3=C(C=C2)C(=CN3)Br |
Origin of Product |
United States |
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